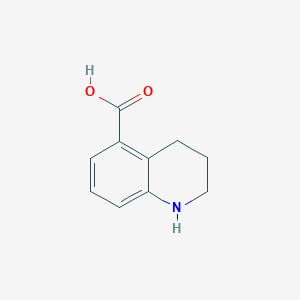

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBVOFVJYCXIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552783 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114527-54-7 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is limited. This guide provides available predicted data and contextualizes the compound's properties based on the known chemistry of the 1,2,3,4-tetrahydroquinoline scaffold.

Executive Summary

This compound is a heterocyclic organic compound featuring a quinoline core partially saturated in the pyridine ring and bearing a carboxylic acid group on the benzene ring. While specific experimental data for this particular isomer is scarce in scientific literature, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This document summarizes the predicted physicochemical properties of this compound, discusses the general chemical properties and reactivity of the THQ core, outlines common synthetic strategies, and touches upon the broad biological significance of this class of compounds.

Physicochemical Properties

Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties for this compound.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChemLite[3] |

| Molecular Weight | 177.19 g/mol | Calculated |

| Monoisotopic Mass | 177.07898 Da | PubChemLite[3] |

| XlogP (predicted) | 1.8 | PubChemLite[3] |

Predicted Collision Cross Section (CCS) Data [3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 178.08626 | 136.4 |

| [M+Na]⁺ | 200.06820 | 142.8 |

| [M-H]⁻ | 176.07170 | 136.4 |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its constituent functional groups: the secondary amine within the saturated heterocyclic ring, the aromatic benzene ring, and the carboxylic acid group.

-

Acidity and Basicity: The carboxylic acid group imparts acidic properties, while the secondary amine in the tetrahydroquinoline ring is basic, making the molecule amphoteric.

-

Reactivity of the Tetrahydroquinoline Core: The THQ scaffold is susceptible to oxidation. The nitrogen and the adjacent C4 position are common sites for reactions. The benzene ring can undergo electrophilic substitution, with the position of the carboxylic acid group and the activating effect of the fused amino-alkane ring influencing the regioselectivity.

-

N-Functionalization: The secondary amine can be readily acylated, alkylated, or arylated to produce a variety of derivatives.

-

Carboxylic Acid Group Reactivity: The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

-

Hydrogenation of Quinolines: The most direct method involves the catalytic hydrogenation of the corresponding quinoline-5-carboxylic acid. Various catalysts, including heterogeneous catalysts like Palladium on carbon (Pd/C) and homogeneous catalysts, can be employed for this transformation.[2]

-

Domino Reactions: Multi-step, one-pot reactions, also known as domino or cascade reactions, provide an efficient means to construct the tetrahydroquinoline skeleton from simpler starting materials.[1][4] A common strategy involves the reaction of an aniline derivative with an aldehyde or ketone, followed by an intramolecular cyclization.[4]

-

Povarov Reaction: A three-component reaction between an aniline, an aldehyde, and an activated alkene can yield substituted tetrahydroquinolines.

Below is a generalized workflow for the synthesis of a tetrahydroquinoline derivative via the hydrogenation of a quinoline precursor.

Experimental Protocols: A General Approach

Synthesis of a 1,2,3,4-Tetrahydroquinoline Derivative via Catalytic Hydrogenation:

-

Reaction Setup: A solution of the corresponding quinoline derivative in a suitable solvent (e.g., ethanol or acetic acid) is placed in a high-pressure reaction vessel.

-

Catalyst Addition: A catalytic amount (typically 5-10 mol%) of a hydrogenation catalyst, such as 10% palladium on carbon, is added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred and may be heated to facilitate the reaction.

-

Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the reaction vessel is cooled and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.

-

Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 1,2,3,4-tetrahydroquinoline derivative.

-

Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline and the isomeric 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are considered "privileged structures" in medicinal chemistry. They are key components of numerous natural products and synthetic molecules with a wide range of biological activities.[5][6]

-

Anticancer Activity: Many THQ and THIQ derivatives have been investigated for their potential as anticancer agents.[5][7] For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2/Mcl-1 proteins, which are involved in apoptosis.[8]

-

Antimicrobial and Antiviral Properties: The THQ core is found in compounds with antibacterial, antifungal, and antiviral activities.[1][9]

-

Central Nervous System (CNS) Activity: The rigid structure of the THQ and THIQ scaffolds makes them suitable for interacting with various receptors and enzymes in the CNS.[6]

The following diagram illustrates the relationship between the core scaffold and its applications in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C10H11NO2) [pubchemlite.lcsb.uni.lu]

- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid

CAS Number: 114527-54-7

This technical guide provides a comprehensive overview of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited publicly available data specifically for the 5-carboxylic acid isomer, this guide also incorporates broader information on the 1,2,3,4-tetrahydroquinoline scaffold to provide a relevant context for its synthesis, properties, and potential applications.

Compound Identification and Properties

This compound is a derivative of quinoline with a carboxylic acid group at the 5-position of the aromatic ring.

| Property | Value | Source |

| CAS Number | 114527-54-7 | ChemicalBook[1] |

| Molecular Formula | C10H11NO2 | ChemicalBook[2] |

| Molecular Weight | 177.20 g/mol | PubChem[3] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1CC2=C(NC1)C=CC=C2C(=O)O | |

| InChI Key | KEBVOFVJYCXIBZ-UHFFFAOYSA-N |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are scarce in the public domain. However, general synthetic strategies for the tetrahydroquinoline core are well-established and can be adapted for this specific isomer.

General Synthetic Approaches

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be broadly achieved through several methods:

-

Hydrogenation of Quinolines: The most direct method involves the reduction of the corresponding quinoline-5-carboxylic acid. This can be achieved through catalytic hydrogenation using catalysts such as platinum or palladium on carbon.[4][5]

-

Domino Reactions: Multi-component reactions, also known as domino or cascade reactions, offer an efficient way to construct the tetrahydroquinoline ring system from simpler starting materials.[5]

-

Imino Diels-Alder Reaction: This cycloaddition reaction can be employed to form the heterocyclic ring of tetrahydroquinoline derivatives.[6]

A potential synthetic workflow for this compound could start from a suitably substituted aniline derivative, followed by reactions to build the heterocyclic ring and subsequent functional group manipulations.

References

- 1. researchgate.net [researchgate.net]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | C10H11NO2 | CID 34178060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of the privileged tetrahydroquinoline scaffold, this molecule is of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis via the catalytic hydrogenation of quinoline-5-carboxylic acid, and predicted spectroscopic data. Due to the limited availability of direct experimental data, this document serves as a predictive and methodological resource to facilitate further research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a fused bicyclic system where a dihydropyridine ring is fused to a benzene ring, with a carboxylic acid group substituted at the 5-position of the aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem |

| Molecular Weight | 177.19 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 5368-17-2 | Vendor Information |

| Canonical SMILES | C1CC2=C(C=CC=C2NC1)C(=O)O | PubChem |

| InChI | InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | PubChem |

| InChIKey | KEBVOFVJYCXIBZ-UHFFFAOYSA-N | PubChem |

| Predicted XLogP3 | 1.8 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 1 | PubChem |

Experimental Protocol: Synthesis

A plausible and efficient method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, quinoline-5-carboxylic acid. This reaction selectively reduces the pyridine ring of the quinoline nucleus while leaving the benzene ring and the carboxylic acid group intact.

Reaction Scheme

Materials and Methods

Materials:

-

Quinoline-5-carboxylic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5 mol%)

-

Ethanol (as solvent)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite

Equipment:

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Preparation: A high-pressure reactor is charged with quinoline-5-carboxylic acid (1.0 eq) and 10% Pd/C (5 mol%). The vessel is then sealed.

-

Inerting: The reactor is purged with nitrogen gas three times to remove any residual air.

-

Solvent Addition: Ethanol is added to the reactor to dissolve the starting material.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50 psi) and the reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up: Upon completion, the reactor is carefully depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is then filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with additional ethanol to ensure complete recovery of the product.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product with high purity.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the known spectra of 1,2,3,4-tetrahydroquinoline and the general characteristics of a carboxylic acid functional group attached to an aromatic ring.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Peaks/Signals |

| ¹H NMR | * Aromatic Protons: Signals in the range of 7.0-8.0 ppm. * N-H Proton: A broad singlet around 4.0-5.0 ppm. * Methylene Protons (C2, C3, C4): Multiplets in the range of 1.8-3.5 ppm. * Carboxylic Acid Proton: A broad singlet downfield, typically >10 ppm. |

| ¹³C NMR | * Carbonyl Carbon: A signal around 170-180 ppm. * Aromatic Carbons: Signals in the range of 110-150 ppm. * Methylene Carbons (C2, C3, C4): Signals in the aliphatic region, around 20-50 ppm. |

| FTIR (cm⁻¹) | * O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. * N-H Stretch: A moderate band around 3300-3400 cm⁻¹. * C-H Stretch (Aromatic & Aliphatic): Bands in the range of 2850-3100 cm⁻¹. * C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. * C=C Stretch (Aromatic): Bands in the range of 1450-1600 cm⁻¹. |

| Mass Spec. (EI) | * Molecular Ion (M⁺): A peak at m/z = 177. * Key Fragments: Loss of H₂O (m/z = 159), loss of COOH (m/z = 132), and other fragments characteristic of the tetrahydroquinoline ring system. |

Potential Biological Significance and Future Research

The 1,2,3,4-tetrahydroquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

The introduction of a carboxylic acid group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid can act as a hydrogen bond donor and acceptor, potentially enhancing binding to biological targets. It also increases the polarity of the molecule, which can affect its solubility and membrane permeability.

Potential areas for future research on this compound and its derivatives include:

-

Anticancer Activity: Evaluation against various cancer cell lines, as many quinoline and tetrahydroquinoline derivatives have shown promise in this area.

-

Enzyme Inhibition: Screening against a panel of enzymes, particularly those involved in cell signaling pathways implicated in disease.

-

Antimicrobial Activity: Testing against a range of bacterial and fungal strains.

-

Neurological Applications: Investigating its potential as a modulator of neurotransmitter receptors or enzymes involved in neurodegenerative diseases.

Conclusion

While direct experimental data for this compound is currently scarce in the public domain, this technical guide provides a solid foundation for researchers interested in its synthesis and evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data offers a reliable reference for the characterization of the synthesized compound. Given the rich pharmacology of the tetrahydroquinoline scaffold, this particular derivative represents a promising starting point for the discovery of new chemical entities with potential therapeutic applications. Further investigation into its biological activities is highly warranted.

The Multifaceted Biological Activities of Tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1] This structural framework has garnered significant attention in medicinal chemistry, leading to the development of novel derivatives with potent therapeutic potential. This in-depth technical guide provides a comprehensive overview of the significant biological activities of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental methodologies, quantitative data, and illustrations of key signaling pathways are presented to equip researchers and drug development professionals with a thorough understanding of this versatile class of compounds.

Anticancer Activity

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic and antiproliferative effects against a variety of cancer cell lines.[2] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2][3]

Quantitative Data on Anticancer Activity

The anticancer efficacy of various tetrahydroquinoline derivatives has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected tetrahydroquinoline derivatives against different human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | MCF-7 (Breast) | 50 | [4] |

| MDA-MB-231 (Breast) | 25 | [4] | |

| (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate (20d) | HCT-116 (Colon) | Micromolar concentrations | [5] |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 (Colon) | Potent cytotoxicity | [3] |

| A549 (Lung) | Potent cytotoxicity | [3] | |

| Quinoline 13 | HeLa (Cervical) | 8.3 | [6] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | [6] |

| Quinoline 12 | PC3 (Prostate) | 31.37 | [6] |

| Quinoline 11 | PC3 (Prostate) | 34.34 | [6] |

| 4-trifluoromethyl substituted derivative (4ag) | SNB19 (Glioblastoma) | 38.3 | [7] |

| LN229 (Glioblastoma) | 40.6 | [7] | |

| DC-CPin711 | Leukemia cells | Micromolar level | [8] |

Signaling Pathway: PI3K/AKT/mTOR

A critical signaling pathway often dysregulated in cancer and targeted by tetrahydroquinoline derivatives is the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[5] This pathway plays a central role in regulating cell growth, proliferation, survival, and apoptosis.[9][10] Certain tetrahydroquinolinone derivatives have been shown to induce autophagy in cancer cells by disrupting this pathway.[5]

Anti-inflammatory Activity

Several tetrahydroquinoline derivatives have demonstrated significant anti-inflammatory properties.[11][12] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and cytokines.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of tetrahydroquinoline derivatives have been evaluated in vivo, with the inhibition of paw edema being a common measure.

| Compound/Derivative | Assay | Activity | Reference |

| WY-28342 | Rat Carrageenan Paw Edema | Optimal anti-inflammatory activity | [11] |

| SF13 | NO Scavenging Assay | Max 85% at 50 µM | [12] |

| SF1, SF2 | NO Scavenging Assay | Significant activity | [12] |

Antimicrobial Activity

The tetrahydroquinoline scaffold is present in compounds with a broad range of antimicrobial activities, including antibacterial and antifungal properties.[13][14]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of tetrahydroquinoline derivatives is typically determined by their minimum inhibitory concentration (MIC).

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2 | Bacillus cereus | 50 - 3.12 | [14] |

| Staphylococcus aureus | 50 - 3.12 | [14] | |

| Pseudomonas aeruginosa | 50 - 3.12 | [14] | |

| Escherichia coli | 50 - 3.12 | [14] | |

| Compound 6 | Bacillus cereus | 50 - 3.12 (better activity) | [14] |

| Staphylococcus aureus | 50 - 3.12 (better activity) | [14] | |

| Pseudomonas aeruginosa | 50 - 3.12 (better activity) | [14] | |

| Escherichia coli | 50 - 3.12 (better activity) | [14] | |

| Fungal Strains | Potent activity | [14] | |

| HT61 | Staphylococcus aureus biofilms | Effective at reducing viability | [15] |

Neuroprotective Activity

Certain tetrahydroquinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Parkinson's and Alzheimer's.[9][10][16] Their mechanisms often involve antioxidant effects and modulation of cellular stress responses.[9][10]

Quantitative Data on Neuroprotective Activity

The neuroprotective effects have been demonstrated in various in vivo and in vitro models.

| Compound/Derivative | Model | Effect | Reference |

| 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Rotenone-induced Parkinson's Disease in rats | Significant decrease in oxidative stress | [17] |

| Normalization of chaperone-like activity | [17] | ||

| Lowered apoptosis intensity | [17] | ||

| DHQ | Cerebral ischemia/reperfusion in rats | Neuroprotective effects | [16] |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of tetrahydroquinoline derivatives are crucial for reproducible research.

Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction

The Povarov reaction is a versatile and widely used method for the synthesis of tetrahydroquinolines.[1][4][6] It is a formal [4+2] cycloaddition between an imine and an electron-rich alkene.

General Procedure for a Three-Component Povarov Reaction:

-

Imine Formation (in situ): To a solution of an aromatic amine (1.0 mmol) in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane), add a catalytic amount of a Lewis acid (e.g., InCl3, Sc(OTf)3, or BF3·OEt2) (10 mol%).

-

Add the aldehyde (1.0 mmol) to the mixture and stir at room temperature for 10-30 minutes to allow for the in situ formation of the imine.

-

Cycloaddition: Add the electron-rich alkene (1.2 mmol) to the reaction mixture.

-

Stir the reaction at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.

Biological Evaluation Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][18][19]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to screen for acute anti-inflammatory activity.[11][16][20][21]

-

Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for one week under standard laboratory conditions.

-

Grouping and Dosing: Divide the rats into groups (n=6): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg, p.o.), and test groups receiving different doses of the tetrahydroquinoline derivative orally.

-

Compound Administration: Administer the vehicle, standard drug, or test compound 1 hour before the induction of inflammation.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group at each time point.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][14]

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the tetrahydroquinoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity: In Vitro Neurotoxicity Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin.[22][23]

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the tetrahydroquinoline derivative for 24 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+) for another 24 hours.

-

Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the tetrahydroquinoline derivative and the neurotoxin to those treated with the neurotoxin alone to determine the neuroprotective effect.

Visualizing the Workflow and Biological Landscape

References

- 1. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 5. benchchem.com [benchchem.com]

- 6. sci-rad.com [sci-rad.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchhub.com [researchhub.com]

- 19. atcc.org [atcc.org]

- 20. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

Navigating the Therapeutic Potential of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse therapeutic applications, ranging from anticancer to neuroprotective activities. This technical guide focuses on the known derivatives of a specific analogue, 1,2,3,4-tetrahydroquinoline-5-carboxylic acid, providing an in-depth overview of their synthesis, biological activities, and potential mechanisms of action. While specific data on the 5-carboxylic acid derivatives are limited in publicly available literature, this guide extrapolates from closely related structures to provide a comprehensive framework for researchers in the field.

Synthesis of the 1,2,3,4-Tetrahydroquinoline Core

The synthesis of the 1,2,3,4-tetrahydroquinoline scaffold can be achieved through various methods, with domino reactions being a particularly efficient strategy.[1] These reactions, also known as tandem or cascade reactions, allow for the construction of complex molecules from simple starting materials in a single operation, which is advantageous for atom economy and reducing waste.[1]

One common approach involves the reduction of the corresponding quinoline derivative. Various reducing agents and catalytic systems have been employed for this transformation. For instance, the reduction of quinolines can be achieved using hydrosilanes in the presence of a B(C6F5)3 catalyst, which proceeds via a 1,4-addition followed by a transfer hydrogenation. Another environmentally friendly method utilizes a ligand- and base-free silver-catalyzed reduction at room temperature, where the active reducing species is believed to be a silver hydride.

A generalized synthetic workflow for obtaining this compound derivatives, based on established methods for related structures, is proposed below.

Known Derivatives and Biological Activities

While a comprehensive library of this compound derivatives is not extensively documented, research on the broader class of tetrahydroquinolines provides valuable insights into their potential biological activities.

Anticancer Activity

Derivatives of the 1,2,3,4-tetrahydroquinoline scaffold have been investigated for their potential as anticancer agents. For example, certain sulfonamide derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), a target in prostate cancer.

Table 1: Representative 1,2,3,4-Tetrahydroquinoline Derivatives with Anticancer Potential

| Compound ID | Substitution Pattern | Target/Activity | Reference |

| 11a | N-((4-Fluorophenyl)sulfonyl)-7-benzenesulfonamido-1,2,3,4-tetrahydroquinoline | RORγ inverse agonist | [2] |

| 11c | N-((4-Fluorophenyl)sulfonyl)-7-(4-(trifluoromethyl)benzenesulfonamido)-1,2,3,4-tetrahydroquinoline | RORγ inverse agonist | [2] |

| 11j | N-((4-Fluorophenyl)sulfonyl)-7-((5-methylthiophen-2-yl)sulfonamido)-1,2,3,4-tetrahydroquinoline | RORγ inverse agonist | [2] |

Note: The above compounds are derivatives of 7-amino-1,2,3,4-tetrahydroquinoline and are presented as examples of the therapeutic potential of the core scaffold.

The mechanism of action for RORγ inverse agonists in prostate cancer involves the suppression of RORγ transcriptional activity. This can lead to the inhibition of androgen receptor (AR) expression and AR-regulated genes, ultimately suppressing tumor growth.

Experimental Protocols

General Procedure for the Synthesis of N-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl Sulfonamide Derivatives

To a solution of 7-amino-1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinoline in pyridine is added the desired sulfonyl chloride at 0 °C. The reaction mixture is stirred at room temperature for a specified time. After completion of the reaction, the mixture is poured into ice water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired sulfonamide derivative.

Characterization Data for a Representative Compound (11a):

-

Appearance: White solid

-

Yield: 63%

-

¹H NMR (400 MHz, CDCl₃) δ: 7.87 (d, J = 7.6 Hz, 2H), 7.58 – 7.44 (m, 6H), 7.04 (t, J = 8.5 Hz, 2H), 6.95 – 6.86 (m, 2H), 6.76 (s, 1H), 3.75 (t, J = 6.0 Hz, 2H), 2.40 (t, J = 6.6 Hz, 2H), 1.64 – 1.55 (m, 2H).

-

MS (ESI) m/z: [M − 1]⁻ found 444.9.[2]

Future Directions

The therapeutic potential of 1,2,3,4-tetrahydroquinoline derivatives is vast and warrants further exploration. The synthesis and biological evaluation of a focused library of this compound derivatives could lead to the discovery of novel drug candidates with improved potency and selectivity. Key areas for future research include:

-

Development of stereoselective synthetic routes: Many biologically active molecules are chiral, and the development of methods to synthesize enantiomerically pure this compound derivatives is crucial.

-

Exploration of diverse biological targets: While anticancer activity has been a focus, these derivatives should be screened against a wider range of biological targets to uncover new therapeutic applications.

-

In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action and identifying the direct binding partners of active compounds will be essential for their further development.

This guide provides a foundational understanding of the derivatives of this compound, based on the available scientific literature. It is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, stimulating further investigation into this promising class of compounds.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical, chemical, and biological information for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid (CAS Number: 114527-54-7). While this compound is of interest in medicinal chemistry, particularly as a scaffold in drug design, publicly available experimental data on its specific properties are limited. This document summarizes the existing data, discusses a probable synthetic route, and provides context for its application in research and development. Due to the scarcity of data for the title compound, comparative information for a structural isomer, 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid, is also presented to offer a broader perspective on this class of molecules.

Introduction

This compound is a heterocyclic compound featuring a tetrahydroquinoline core with a carboxylic acid substituent at the 5-position. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The addition of a carboxylic acid group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties. This compound has been identified as a building block in the synthesis of HIV protease inhibitors, highlighting its potential in the development of novel therapeutics.[1]

Physicochemical Properties

Detailed experimental data for the physical and chemical properties of this compound are not extensively reported in the scientific literature. The compound is commercially available, with suppliers indicating a purity of approximately 85% as determined by HPLC.[1][2]

Table 1: Identifier and Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 114527-54-7 | [3],[4] |

| Molecular Formula | C₁₀H₁₁NO₂ | Angene Chemical |

| Molecular Weight | 177.19 g/mol | Angene Chemical |

| Purity | ~85% (HPLC) | [1][2] |

Note: The molecular weight is calculated from the molecular formula.

For comparative purposes, the computed properties of the structural isomer, 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid , are provided in the table below. It is critical to note that these values are for a different compound and should not be used as surrogates for this compound.

Table 2: Computed Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid (Isomer for Comparison)

| Property | Value | Source |

| Molecular Weight | 177.20 g/mol | [5] |

| XLogP3 | -1.4 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Exact Mass | 177.078978594 Da | [5] |

| Monoisotopic Mass | 177.078978594 Da | [5] |

| Topological Polar Surface Area | 49.3 Ų | [5] |

| Heavy Atom Count | 13 | [5] |

Synthesis

Proposed Experimental Protocol: Catalytic Hydrogenation of Quinoline-5-carboxylic acid

This protocol is a generalized procedure based on established methods for the hydrogenation of quinoline derivatives.

Reaction Scheme:

References

- 1. | Advent [adventchembio.com]

- 2. adventchembio.com [adventchembio.com]

- 3. CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 - Google Patents [patents.google.com]

- 4. DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 - Google Patents [patents.google.com]

- 5. 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | C10H11NO2 | CID 34178060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]

literature review on the synthesis of tetrahydroquinolines

An In-depth Technical Guide to the Synthesis of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif prevalent in a wide range of natural products and pharmacologically active compounds.[1][2] Derivatives of THQ have demonstrated a broad spectrum of biological activities, including antibacterial, antitumor, antiviral, and antioxidant properties.[2][3] Consequently, the development of efficient and versatile synthetic methodologies for accessing this heterocyclic core remains a significant focus for researchers in organic synthesis and drug development.

This technical guide provides a comprehensive literature review of the core synthetic strategies for constructing tetrahydroquinolines, with a focus on key methodologies, experimental protocols, and comparative data.

The Povarov Reaction

The Povarov reaction is one of the most powerful and widely utilized methods for synthesizing substituted tetrahydroquinolines.[1][3] It is formally a [4+2] inverse-electron-demand aza-Diels-Alder reaction. In its most common modern form, it is a one-pot, three-component reaction (3-MCR) involving an aniline, an aldehyde, and an electron-rich alkene, typically catalyzed by a Lewis or Brønsted acid.[3][4][5] The reaction proceeds through the in-situ formation of an aromatic imine from the aniline and aldehyde, which then acts as the azadiene in the cycloaddition with the alkene dienophile.[6]

Two primary mechanistic pathways are proposed: a concerted [4+2] cycloaddition or a stepwise, ionic mechanism involving a Mannich-type reaction followed by an intramolecular electrophilic aromatic substitution (Pictet-Spengler type).[6]

Experimental Protocol: Mechanochemical Povarov Reaction[8]

This protocol describes a sequential three-component synthesis of a highly functionalized tetrahydroquinoline under mechanochemical (ball-milling) conditions.

-

Step 1 (Imine Formation): An aromatic amine (e.g., p-toluidine, 1.0 mmol) and an α-ketoaldehyde (e.g., phenylglyoxal monohydrate, 1.0 mmol) are placed in a 10 mL zirconium oxide milling jar with five ZrO₂ balls (5 mm diameter). The mixture is milled in a vibratory ball mill at a frequency of 20 Hz for 20 minutes.

-

Step 2 (Cycloaddition): The dienophile, an α,β-unsaturated dimethylhydrazone (1.0 mmol), is added to the milling jar.

-

Step 3 (Milling): The reaction mixture is milled at 20 Hz for 2-4 hours.

-

Step 4 (Workup): The reaction crude is extracted from the jar with ethyl acetate. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (hexane/ethyl acetate mixtures) to afford the desired tetrahydroquinoline derivative.

Data Presentation: Povarov Reaction Examples

| Entry | Aniline | Aldehyde/Ketone | Dienophile | Catalyst | Conditions | Yield (%) | Ref |

| 1 | Aniline | Benzaldehyde | N-Vinylpyrrolidin-2-one | InCl₃ | CH₃CN, rt, 10h | 92 | [6] |

| 2 | p-Toluidine | Phenylglyoxal | Unsat. Hydrazone | None (Milling) | 20 Hz, 2-4h | 85 | [7] |

| 3 | 1H-Indazol-6-amine | Benzaldehyde | Indole | Amberlyst 15(H) | CH₃CN, reflux, 4h | 88 | [5] |

| 4 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | Yb(OTf)₃ | CH₂Cl₂, rt, 3h | 85 | [3] |

Catalytic Hydrogenation of Quinolines

The direct hydrogenation of the quinoline core is an atom-economical and widely used method for preparing THQs.[8] This transformation can be achieved using either heterogeneous or homogeneous catalysts, with significant recent progress in developing asymmetric variants to produce chiral THQs.

Homogeneous Catalysis: Soluble complexes of iridium, ruthenium, rhodium, and manganese are highly effective for quinoline reduction.[9][10][11] A key advantage of homogeneous systems is the ability to tune reactivity and selectivity by modifying the ligand sphere, which has been crucial for the development of asymmetric hydrogenation. For instance, Ir-catalyzed systems have been developed where simply changing the solvent can reverse the enantioselectivity, providing access to both enantiomers of a chiral THQ from the same catalyst.[10]

Heterogeneous Catalysis: Heterogeneous catalysts, such as palladium on carbon (Pd/C), are frequently used, especially in industrial settings.[12] Recently, more sustainable base-metal catalysts, like a granular cobalt-based catalyst prepared in-situ from Co(OAc)₂ and zinc powder, have been reported for the efficient pressure hydrogenation of quinolines.[8] Metal-free systems using B(C₆F₅)₃ with hydrosilanes as the hydrogen source also provide a mild alternative.[13][14]

Experimental Protocol: Asymmetric Hydrogenation of Quinolines[10]

This procedure describes the asymmetric hydrogenation of 2-propylquinoline to (-)-angustureine using a Ru(II) complex.

-

Catalyst Preparation: A solution of [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (R,R)-Ts-DPEN (5.0 mg, 0.013 mmol) in isopropanol (2.0 mL) is stirred at 80 °C for 1 hour under an argon atmosphere.

-

Hydrogenation Reaction: 2-Propylquinoline (159.2 mg, 1.0 mmol) is added to the prepared catalyst solution. The autoclave is purged with hydrogen gas three times.

-

Reaction Conditions: The reaction is stirred under a hydrogen atmosphere (50 atm) at 40 °C for 12 hours.

-

Workup: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to yield the 1,2,3,4-tetrahydroquinoline product.

-

N-Methylation: The resulting secondary amine is then N-methylated in a subsequent step to afford the final natural product, (-)-angustureine.

Data Presentation: Catalytic Hydrogenation of Quinolines

| Entry | Substrate | Catalyst System | H₂ Source | Conditions | Yield (%) | ee (%) | Ref |

| 1 | 2-Propylquinoline | [RuCl₂(p-cymene)]₂ / (R,R)-Ts-DPEN | H₂ (50 atm) | i-PrOH, 40°C, 12h | 98 | >99 | [9] |

| 2 | 2-Methylquinoline | Ir-Complex / Chiral Ligand | H₂ (50 atm) | Toluene, 60°C, 12h | 99 | 98 (R) | [10] |

| 3 | 2-Methylquinoline | Ir-Complex / Chiral Ligand | H₂ (50 atm) | Dioxane, 60°C, 12h | 99 | 92 (S) | [10] |

| 4 | Quinolines | Co(OAc)₂ / Zn powder | H₂ (30 bar) | H₂O, 70-150°C | 71-98 | N/A | [8] |

| 5 | Quinolines | B(C₆F₅)₃ | Et₂SiH₂ | Toluene, 25°C, 12h | 84-95 | N/A | [13] |

| 6 | Quinolines | Mn-PN³ Pincer Complex | 1-Phenylethanol | 120°C | 60-91 | N/A | [11] |

Friedländer Annulation Followed by Reduction

The Friedländer synthesis is a classic and straightforward method for constructing the quinoline ring system, which can then be reduced to a tetrahydroquinoline in a subsequent step.[15][16] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde), typically under acid or base catalysis.[17]

Two mechanisms are generally accepted: one begins with an aldol condensation followed by cyclization and dehydration (Path A), while the other starts with the formation of a Schiff base followed by an intramolecular aldol-type reaction (Path B).[15]

Experimental Protocol: Friedländer Annulation[19]

This protocol describes the synthesis of a quinoline derivative using a recyclable sulfonic acid ionic liquid catalyst.

-

Reaction Setup: A mixture of 2-aminoacetophenone (1 mmol), dimedone (1 mmol), and the ionic liquid 4-imidazole-1-yl-butane-1-sulfonic acid (ImBu-SO₃H, 1 mmol) is placed in a round-bottom flask.

-

Reaction Conditions: The mixture is stirred at 50 °C for 30 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, hot ethanol is added to the reaction mixture, and the catalyst is filtered off. The solvent is evaporated from the filtrate, and the crude product is recrystallized from ethanol to give the pure quinoline.

-

Subsequent Reduction: The resulting quinoline can be reduced to the corresponding tetrahydroquinoline using standard conditions, such as H₂ gas with a Pd/C catalyst or NaBH₄.

Domino and Cascade Reactions

Domino reactions, also known as tandem or cascade reactions, provide a highly efficient strategy for synthesizing complex molecules like tetrahydroquinolines from simple starting materials in a single operation without isolating intermediates.[12] These processes offer excellent atom economy and often align with the principles of green chemistry.[12]

A notable example is the tandem reduction-reductive amination strategy. This involves the catalytic reduction of a nitro group on an aromatic ring to an aniline, which then participates in an intramolecular reductive amination with a ketone or aldehyde moiety on a side chain to form the THQ ring system.[12]

Experimental Protocol: Domino Reductive Cyclization[13]

This protocol describes the synthesis of a tetrahydroquinoline from a 2-nitrochalcone via a reductive cyclization under catalytic hydrogenation conditions.

-

Reaction Setup: A solution of the 2-nitrochalcone (1.0 mmol) in dichloromethane (10 mL) is placed in a hydrogenation vessel. Palladium on activated carbon (10% Pd/C, 10 mol%) is added as the catalyst.

-

Reaction Conditions: The vessel is charged with hydrogen gas to a pressure of 40 psi. The reaction mixture is stirred vigorously at room temperature for 24 hours.

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography on silica gel to afford the pure tetrahydroquinoline derivative. Yields typically range from 65-90%.[12]

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 4. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Boron-Catalyzed Hydrogenative Reduction of Substituted Quinolines to Tetrahydroquinolines with Hydrosilanes [organic-chemistry.org]

- 14. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. organicreactions.org [organicreactions.org]

- 17. Friedlaender Synthesis [organic-chemistry.org]

The Genesis and Evolution of Tetrahydroquinoline Carboxylic Acids: A Technical Guide for Drug Discovery

Introduction

The tetrahydroquinoline and its isomeric tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of a carboxylic acid moiety into these saturated heterocyclic systems imparts unique physicochemical properties, offering a handle for molecular interactions with biological targets and providing a gateway for further chemical modifications. This technical guide delves into the discovery and history of tetrahydroquinoline carboxylic acids and their isoquinoline counterparts, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological significance, and the experimental methodologies used in their evaluation.

Historical Perspective: Foundational Syntheses

The journey of tetrahydroquinoline carboxylic acids is intrinsically linked to the development of synthetic methodologies for the quinoline and isoquinoline ring systems in the late 19th and early 20th centuries.

The Doebner Reaction: A Gateway to Quinolines

The synthesis of quinoline-4-carboxylic acids was first reported by Oskar Doebner in 1887.[1][2][3] This reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, provides a direct route to this class of compounds. The subsequent reduction of the quinoline ring to its tetrahydro derivative was a logical progression, though the precise first synthesis of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid is not as clearly documented in a single seminal publication. However, the reduction of substituted quinoline-4-carboxylic acids to their corresponding tetrahydroquinoline derivatives has been a standard synthetic transformation for many years.[4]

The Pictet-Spengler Reaction: Constructing Tetrahydroisoquinolines

In 1911, Amé Pictet and Theodor Spengler reported a landmark reaction that involved the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[5][6][7] This reaction proved to be particularly significant for the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of the amino acid phenylalanine. The use of phenylalanine or tryptophan as the β-arylethylamine component in the Pictet-Spengler reaction provides direct access to this important chiral building block for peptide and peptidomimetic drug design.[6]

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed protocols for the seminal reactions used to synthesize the core scaffolds of tetrahydroquinoline and tetrahydroisoquinoline carboxylic acids.

Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol is a representative example of the Doebner reaction for the synthesis of a substituted quinoline-4-carboxylic acid, which can be subsequently reduced to the tetrahydroquinoline derivative.

Materials:

-

Aniline

-

Benzaldehyde

-

Pyruvic acid

-

Ethanol

-

Trifluoroacetic acid (TFA) or Iron(III) trifluoromethanesulfonate

-

Ice water

-

Aqueous potassium carbonate (K₂CO₃) solution

Procedure:

-

In a round-bottom flask, combine equimolar amounts of aniline and benzaldehyde in ethanol.

-

Add a catalytic amount of trifluoroacetic acid.

-

Reflux the mixture for 1 hour.

-

Add 1.5 equivalents of pyruvic acid to the reaction mixture.

-

Continue to reflux for an additional 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water with vigorous stirring to precipitate the crude product.

-

Filter the solid and dissolve it in an aqueous K₂CO₃ solution to separate the acidic product from non-acidic impurities.

-

Filter the basic solution and then re-acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.

-

Collect the purified product by filtration, wash with water, and dry.

Protocol 2: Pictet-Spengler Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

This protocol describes the synthesis of the enantiomerically pure (S)-Tic from L-phenylalanine.

Materials:

-

L-Phenylalanine

-

Formaldehyde (or a formaldehyde equivalent like paraformaldehyde)

-

Hydrobromic acid (HBr)

-

Base for neutralization (e.g., an appropriate amine or hydroxide solution)

Procedure:

-

Dissolve L-phenylalanine in aqueous hydrobromic acid.

-

Add formaldehyde to the solution.

-

Heat the reaction mixture at an elevated temperature, monitoring for the completion of the reaction.

-

Cool the reaction mixture to induce the precipitation of the hydrobromide salt of (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.

-

Collect the precipitate by filtration and wash with a suitable solvent.

-

Neutralize the hydrobromide salt with a base to obtain the free amino acid, (S)-Tic.

-

The product can be further purified by recrystallization.

Biological Significance and Therapeutic Applications

Tetrahydroquinoline and tetrahydroisoquinoline carboxylic acids have emerged as versatile scaffolds in drug discovery, exhibiting a wide range of biological activities.

-

ACE Inhibitors: The tetrahydroisoquinoline-3-carboxylic acid scaffold is a key component of several angiotensin-converting enzyme (ACE) inhibitors, such as Quinapril. These drugs are crucial in the management of hypertension and heart failure.[8]

-

Anticancer Agents: Derivatives of both tetrahydroquinoline and tetrahydroisoquinoline carboxylic acids have shown potent anticancer activity. They can act through various mechanisms, including the inhibition of the Bcl-2 family of anti-apoptotic proteins and the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[9][10][11][12]

-

Other Therapeutic Areas: These scaffolds have also been explored for their potential as antibacterial, antioxidant, and neuroprotective agents.[9][13]

Quantitative Biological Data

The following tables summarize the in vitro activities of selected tetrahydroquinoline and tetrahydroisoquinoline carboxylic acid derivatives against various biological targets.

Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound | Target | Assay | IC₅₀ (µM) | Cell Line | Reference |

| DEC-1 | Anticancer | MTT | 3.38 | MCF-7 | [14] |

| Compound 7e | CDK2 | Enzyme Inhibition | 0.149 | - | [9] |

| Compound 8d | DHFR | Enzyme Inhibition | 0.199 | - | [9] |

| GM-3-18 | KRas | Enzyme Inhibition | 0.9 - 10.7 | Colon Cancer Cell Lines | [15] |

| GM-3-121 | Anti-angiogenesis | - | 1.72 | - | [15] |

Table 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound | IC₅₀ (nM) | Reference |

| 41 | 9.71 ± 1.4 | [11] |

| 43 | 26.2 ± 1.8 | [11] |

| 46 (1,7-naphthyridine) | 28.3 ± 3.3 | [11] |

Table 3: Cytotoxic Activity of Quinoline-4-Carboxylic Acid-Chalcone Hybrids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4d | A375 | 5.0 | [10] |

| 4h | A375 | 6.8 | [10] |

Signaling Pathways and Experimental Workflows

The biological effects of tetrahydroquinoline carboxylic acids are often mediated through their interaction with specific signaling pathways. The following diagrams, rendered in DOT language, illustrate these pathways and a general workflow for the discovery of enzyme inhibitors based on these scaffolds.

Signaling Pathways

Caption: Bcl-2 signaling pathway and the inhibitory action of tetrahydroisoquinoline carboxylic acid derivatives.

Caption: Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibition.

Experimental and Drug Discovery Workflow

Caption: A generalized workflow for the discovery of enzyme inhibitors based on tetrahydroquinoline carboxylic acids.

Key Biological Assay Protocols

The evaluation of the biological activity of tetrahydroquinoline carboxylic acids relies on a variety of in vitro assays. The following sections provide detailed protocols for some of the most common methods.

Protocol 3: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 4: In Vitro ACE Inhibition Assay

This spectrophotometric assay measures the inhibition of ACE activity by quantifying the amount of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-histidyl-leucine (HHL) as substrate

-

Borate buffer (pH 8.3)

-

Test compounds (inhibitors)

-

Captopril (positive control)

-

Reagents for colorimetric detection of hippuric acid (e.g., involving p-dimethylaminobenzaldehyde)

Procedure:

-

Pre-incubate a solution of ACE with the test compound (or buffer for control) for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding a suitable reagent (e.g., by deactivating the enzyme at high temperature).

-

Develop a colorimetric signal by reacting the produced hippuric acid with a chromogenic reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 478 nm).

-

Calculate the percentage of ACE inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 5: Fluorescence Polarization Assay for Bcl-2 Binding

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled peptide from the binding pocket of a Bcl-2 family protein.

Materials:

-

Recombinant Bcl-2 protein

-

Fluorescently labeled peptide tracer (e.g., FITC-labeled Bak BH3 peptide)

-

Test compounds (inhibitors)

-

Assay buffer (e.g., Tris-buffered saline with a non-ionic detergent)

-

Black, low-binding microplates

-

Fluorescence polarization plate reader

Procedure:

-

Add serially diluted test compounds to the wells of a microplate.

-

Add a fixed concentration of the Bcl-2 protein to each well (except for control wells).

-

Incubate the plate to allow for the binding of the test compound to the protein.

-

Add a fixed concentration of the fluorescently labeled peptide tracer to all wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization, from which the binding affinity (e.g., Ki or IC₅₀) can be determined.

Conclusion

The discovery of tetrahydroquinoline and tetrahydroisoquinoline carboxylic acids has been driven by the ingenuity of synthetic organic chemists and the continuous need for novel therapeutic agents. From the foundational Doebner and Pictet-Spengler reactions to modern drug discovery platforms, these scaffolds have proven to be remarkably versatile. The detailed protocols and data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this promising class of compounds. The continued exploration of their synthesis and biological activities will undoubtedly lead to the development of new and improved medicines for a wide range of diseases.

References

- 1. iipseries.org [iipseries.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Pictet-Spengler Reaction Still on Stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety and Handling of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid

This technical guide provides a comprehensive overview of the known safety and handling procedures for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific molecule, this guide synthesizes information from analogous compounds to provide a robust framework for safe laboratory practices.

Chemical and Physical Properties

While specific experimental data for this compound is limited, some basic properties can be identified.

| Property | Value | Source |

| CAS Number | 114527-54-7 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol |

Hazard Identification and Safety Data

No specific Safety Data Sheet (SDS) for this compound is currently available. The following hazard summary is based on the parent compound, 1,2,3,4-tetrahydroquinoline, and related substituted tetrahydroisoquinoline-carboxylic acids.

Potential Hazards:

-

Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

-

Acute Oral Toxicity: May be harmful if swallowed.

Precautionary Statements:

A comprehensive list of precautionary statements derived from analogous compounds is presented in the table below.

| Category | Precautionary Statement |

| Prevention | Wash hands and any exposed skin thoroughly after handling.[1] Wear protective gloves, protective clothing, eye protection, and face protection.[1][3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Use only outdoors or in a well-ventilated area.[1] Do not eat, drink, or smoke when using this product.[3] |

| Response | If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[3] |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[1] Store locked up.[1][2][3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[1] |

Experimental Protocols: Safe Handling in a Laboratory Setting

The following is a generalized protocol for the safe handling of a powdered chemical like this compound in a research environment.

Objective: To safely weigh and prepare a solution of this compound for experimental use.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Vortex mixer or sonicator

-

Appropriate volumetric flasks and pipettes

-

Personal Protective Equipment (PPE): safety glasses, lab coat, compatible gloves

Procedure:

-

Preparation:

-

Ensure the work area (e.g., a chemical fume hood) is clean and uncluttered.

-

Confirm that the safety shower and eyewash station are accessible and operational.

-

Don all required PPE.

-

-

Weighing the Compound:

-

Tare the analytical balance with a clean weighing boat.

-

Carefully use a clean spatula to transfer the desired amount of this compound to the weighing boat.

-

Avoid generating dust. If dust is generated, ensure it is contained within the fume hood.

-

Record the exact weight of the compound.

-

-

Dissolution:

-

Carefully transfer the weighed compound into a suitable volumetric flask.

-

Add a portion of the chosen solvent to the flask.

-

Gently swirl the flask to dissolve the compound. A vortex mixer or sonicator may be used to aid dissolution.

-

Once dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Use in Experiments:

-

Use appropriate pipettes to transfer the solution as required by the experimental protocol.

-

Keep the stock solution container closed when not in use.

-

-

Cleanup and Waste Disposal:

-

Clean all glassware and equipment thoroughly after use.

-

Dispose of all waste, including contaminated weighing paper, gloves, and unused solution, in accordance with institutional and local regulations for chemical waste.

-

Visualizations

General Safe Handling Workflow

The following diagram illustrates a standard workflow for safely handling a chemical powder in a laboratory setting.

Known Biological Activities of the Tetrahydroquinoline Scaffold

While the specific biological activity of this compound is not documented, the broader class of tetrahydroquinolines is known to exhibit a range of biological effects. This diagram provides a high-level overview of these activities.

This guide is intended to promote a culture of safety in the laboratory. Researchers are strongly encouraged to seek out more specific data as it becomes available and to always perform a risk assessment before beginning any new experimental work.

References

Methodological & Application

Synthesis of 1,2,3,4-Tetrahydroquinoline-5-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals